N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride
CAS No.: 1332529-31-3
Cat. No.: VC2683065
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332529-31-3 |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H |
| Standard InChI Key | PKNVLRYKUURFPC-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N1)CNC2CC2.Cl.Cl |
| Canonical SMILES | CC1=CN=C(N1)CNC2CC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride is identified by specific chemical parameters essential for its characterization and research applications. According to available data, there appear to be multiple CAS numbers associated with this compound or its closely related forms. The compound is primarily identified by CAS No. 1332529-31-3, though related forms may have alternate identifiers. The molecular formula of the dihydrochloride salt is C8H15Cl2N3, reflecting the base structure with two hydrochloride groups, resulting in a molecular weight of 224.13 g/mol.
The basic compound without the dihydrochloride salt has a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol. This discrepancy in molecular weights between the free base and salt form is consistent with the addition of two HCl molecules in the dihydrochloride form. The compound is typically available as a solid at room temperature and is primarily used for research purposes rather than direct human or veterinary applications.
Structural Features and Configuration
The structural composition of N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride is characterized by several key features that contribute to its chemical and biological properties. The compound consists of an imidazole ring with a methyl group at the 4-position, linked to a cyclopropane structure via a methylene (-CH2-) group. This linkage is crucial for its biological activity and chemical reactivity patterns. The imidazole ring contains two nitrogen atoms in a five-membered aromatic structure, providing sites for hydrogen bonding and metal coordination.
The cyclopropane moiety, characterized by its three-membered ring, introduces strain and unique geometric constraints to the molecule. This strained configuration contributes to the compound's reactivity and potentially to its biological activity profiles. In the dihydrochloride salt form, protonation typically occurs at the nitrogen atoms, altering the electronic distribution and solubility characteristics of the compound compared to its free base form.
Physical and Chemical Properties
Physicochemical Characteristics
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride exhibits distinct physicochemical properties that influence its behavior in various chemical and biological systems. While specific empirical data on solubility is limited in the available literature, compounds with similar structural features typically demonstrate good solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), particularly in their salt forms. This enhanced solubility in polar solvents is attributed to the ionic character of the dihydrochloride salt.
The compound is stable under standard laboratory conditions when properly stored, though like many imidazole derivatives, it may be sensitive to oxidation and hydrolysis under extreme conditions. The presence of the imidazole ring contributes to the compound's weak basic character, while the cyclopropyl group adds lipophilic properties that may influence membrane permeability in biological systems.
Synthesis and Purification Methods
Synthetic Approaches
Chemical Reactivity and Mechanisms
Reaction Profiles
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride exhibits distinct reactivity patterns that stem from its unique structural features. The compound primarily undergoes nucleophilic substitution reactions, with the imidazole nitrogen atoms and the cyclopropylamine nitrogen serving as potential nucleophilic centers. The imidazole ring, being aromatic and containing two nitrogen atoms, can participate in various reactions including alkylation, acylation, and coordination with metal ions.
The cyclopropane ring introduces strain-induced reactivity that can be exploited in ring-opening reactions under appropriate conditions. This strained three-membered ring can undergo nucleophilic attack, potentially leading to ring expansion or opening, particularly in strongly acidic or basic environments or in the presence of strong nucleophiles. The methylene bridge connecting the imidazole and cyclopropane moieties may undergo substitution reactions, though this typically requires harsh conditions due to the relative stability of the C-C bond.
Structure-Activity Relationships
The chemical reactivity of N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride is intimately linked to its structural features, which influence its potential applications in synthetic organic chemistry and medicinal chemistry. The imidazole ring contributes to acid-base reactions, serving as both a hydrogen bond acceptor through its nitrogen atoms and a hydrogen bond donor through the N-H group. This amphoteric character enables the compound to interact with both acidic and basic functional groups in biological systems.
Research Applications and Future Directions
Current Research Focus
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride is primarily utilized in research settings, with applications spanning synthetic organic chemistry, medicinal chemistry, and bioinorganic chemistry. Current research interests include exploring its potential as a building block for more complex molecules, investigating its coordination chemistry with various metal ions, and evaluating its biological activity profiles in different experimental systems.
The compound's structural features make it valuable for structure-activity relationship studies, where systematic modifications can be made to evaluate the impact on chemical reactivity and biological activity. Research may also focus on developing more efficient synthetic routes to produce the compound and its derivatives, potentially enabling access to a broader range of analogs for comparative studies. In medicinal chemistry, the compound may serve as a lead structure for the development of novel therapeutic agents, particularly those targeting infectious diseases or cancer.
Future Research Possibilities
Future research directions for N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride may include more detailed investigations of its structure-activity relationships through systematic structural modifications. The development of derivatives with enhanced biological activity or improved pharmacokinetic properties could lead to potential therapeutic applications. Advanced computational studies could provide insights into the compound's molecular interactions with biological targets, guiding the design of more effective analogs.
Exploring the compound's potential in catalysis, particularly in mimicking enzymatic reactions, represents another promising avenue for future research. The unique combination of the imidazole and cyclopropane moieties could be exploited in the development of novel catalytic systems for organic transformations. Additionally, the compound's coordination chemistry with various metals could be investigated for applications in material science, sensor development, or as metallodrug candidates.
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